molecular formula C14H12F3N5OS B15282339 2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide

2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide

Cat. No.: B15282339
M. Wt: 355.34 g/mol
InChI Key: ACLOFUNJEVFOCR-UHFFFAOYSA-N
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Description

2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide is a complex organic compound that belongs to the class of triazolothiadiazine derivativesThe presence of the trifluoromethyl group and the triazolo[3,4-b][1,3,4]thiadiazole scaffold contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve multi-component reactions that employ readily available starting materials like trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. These methods are efficient, scalable, and provide moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, inhibiting their activity and exerting its biological effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide stands out due to its specific combination of functional groups and its unique pharmacological profile. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12F3N5OS

Molecular Weight

355.34 g/mol

IUPAC Name

2-methyl-N-[3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]propanamide

InChI

InChI=1S/C14H12F3N5OS/c1-7(2)10(23)18-9-5-3-4-8(6-9)11-21-22-12(14(15,16)17)19-20-13(22)24-11/h3-7H,1-2H3,(H,18,23)

InChI Key

ACLOFUNJEVFOCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

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